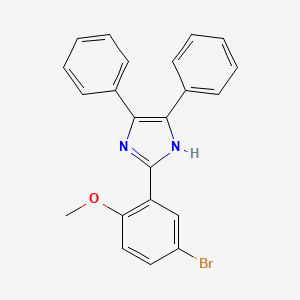![molecular formula C15H20N2O B4713429 3,5-dimethyl-4-[3-(4-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4713429.png)
3,5-dimethyl-4-[3-(4-methylphenoxy)propyl]-1H-pyrazole
Übersicht
Beschreibung
3,5-dimethyl-4-[3-(4-methylphenoxy)propyl]-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It is commonly known as GW501516 or Cardarine and has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
GW501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This leads to the upregulation of genes involved in the oxidation of fatty acids and glucose metabolism, resulting in increased energy expenditure and improved insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that GW501516 can increase endurance and improve physical performance by enhancing the body's ability to use oxygen. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of GW501516 is its ability to improve endurance and physical performance, making it a valuable tool in sports and exercise science research. However, its potential side effects and the lack of long-term safety data are limitations that need to be considered.
Zukünftige Richtungen
1. Further investigation of the potential therapeutic effects of GW501516 in the treatment of metabolic disorders.
2. Exploration of the potential applications of GW501516 in sports and exercise science research.
3. Investigation of the long-term safety and potential side effects of GW501516.
4. Development of more efficient and safer synthesis methods for GW501516.
5. Investigation of the effects of GW501516 on other physiological processes, such as inflammation and oxidative stress.
Wissenschaftliche Forschungsanwendungen
GW501516 has been extensively studied for its potential applications in various fields, including medicine, sports, and agriculture. In medicine, it has been shown to have potential therapeutic effects in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[3-(4-methylphenoxy)propyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11-6-8-14(9-7-11)18-10-4-5-15-12(2)16-17-13(15)3/h6-9H,4-5,10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJCVLVUKWJYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC2=C(NN=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4713346.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4713357.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B4713366.png)
![2-(4-chloro-2-methylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4713378.png)

![N-[(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4713395.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4713402.png)

![5-{[(2-ethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4713418.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol](/img/structure/B4713437.png)
![2-bromo-1-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrobenzene](/img/structure/B4713440.png)

![N-{[4-allyl-5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dichlorobenzamide](/img/structure/B4713451.png)
![2-bromo-4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B4713455.png)